RCS-4 N-(5-hydroxypentyl) metabolite
Overview
Description
RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4 . RCS-4 is a synthetic cannabinoid that has been detected in herbal mixtures . This metabolite is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis .
Synthesis Analysis
RCS-4 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, characterized by O-demethylation/monohydroxylation of the N-pentyl chain . Its metabolism has been derived using GC-MS analysis .Molecular Structure Analysis
The molecular formula of RCS-4 N-(5-hydroxypentyl) metabolite is C21H23NO3 . The formal name of this compound is (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone .Physical And Chemical Properties Analysis
The molecular weight of RCS-4 N-(5-hydroxypentyl) metabolite is 337.4 . The solubility of this compound in DMF is 5 mg/ml, in DMSO is 3 mg/ml, and in Ethanol is 10 mg/ml .Scientific Research Applications
Identification of Metabolites in Urine : Kavanagh et al. (2012) reported the identification of RCS-4 metabolites in urine samples from individuals hospitalized due to drug intoxication. They identified metabolites resulting from various biotransformation processes like aromatic monohydroxylation and dihydroxylation, key for identifying RCS-4 ingestion (Kavanagh et al., 2012).
Human Hepatocyte Metabolism Study : Gandhi et al. (2014) presented a study using human hepatocytes and TOF-MS to identify 18 RCS-4 metabolites. Their findings are crucial for developing clinical and forensic screening methods for detecting RCS-4 consumption (Gandhi et al., 2014).
Comparison with Animal Models : Schaefer et al. (2017) compared the metabolic patterns of RCS-4 in pig urine with those in humans. Their research is significant for understanding the pharmacokinetic properties of synthetic cannabinoids (Schaefer et al., 2017).
Synthesis of Metabolites for Synthetic Cannabinoids : McKinnie et al. (2018) developed a method for synthesizing the 5-fluoro-4-hydroxypentyl side chain metabolites of synthetic cannabinoids. This method aids in studying the metabolic pathways of these compounds (McKinnie et al., 2018).
Study on N-alkyl-arylcyclohexylamines : Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, including RCS-4, to assist in identifying emerging substances of abuse (Wallach et al., 2016).
properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 | |
Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1379604-66-6 | |
Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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